1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea
Description
Properties
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-6-8-14(9-7-13)18-17(21)19-15-4-2-5-16(12-15)20-10-3-11-24(20,22)23/h2,4-9,12H,3,10-11H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQKUWPYQCLRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea typically involves the reaction of appropriate isothiazolidinone derivatives with phenyl isocyanates. The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of the sulfur atom in the isothiazolidinone ring.
Reduction: Reduction reactions can lead to the formation of reduced sulfur-containing derivatives.
Substitution: The phenyl and p-tolyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles (e.g., halogens, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the phenyl or p-tolyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions or cellular processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Biological Activity
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Dioxidoisothiazolidine moiety: This feature is significant for its potential biological activities.
- Urea functional group: Known for its role in various biological processes.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study published in Journal of Medicinal Chemistry highlighted the effectiveness of related urea derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes critical for tumor growth.
Case Study:
In vitro studies demonstrated that a related compound reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. The IC50 value was reported at approximately 12 µM, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. A study evaluated its efficacy against a range of bacteria and fungi. The results indicated that the compound exhibited broad-spectrum antimicrobial activity.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
The proposed mechanism of action includes:
- Inhibition of protein synthesis: The compound may interfere with ribosomal function.
- Disruption of cell membrane integrity: This leads to increased permeability and eventual cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the isothiazolidine and urea moieties can significantly alter potency and selectivity.
Key Findings:
- Substituents on the phenyl ring influence both solubility and biological activity.
- The presence of electron-withdrawing groups enhances potency against certain cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
